1,1-Dimethylethyl 4-[2-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate
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Overview
Description
tert-butyl 4-(2-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a fluorinated pyridine ring, and a methoxycarbonyl group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 2-fluoro-6-(methoxycarbonyl)pyridine with tert-butyl 4-(piperazin-1-yl)carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-(2-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups present.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: Reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(2-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They are explored for their activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the fluorinated pyridine ring play a crucial role in binding to these targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-butyl 4-(2-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the fluorinated pyridine ring and the methoxycarbonyl group. These functional groups impart distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
Molecular Formula |
C16H22FN3O4 |
---|---|
Molecular Weight |
339.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-fluoro-6-methoxycarbonylpyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(22)20-9-7-19(8-10-20)12-6-5-11(14(21)23-4)18-13(12)17/h5-6H,7-10H2,1-4H3 |
InChI Key |
VRQQKXKZFWWVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
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